Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)
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Overview
Description
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) is a synthesized conjugate formulation designed as an E3 ligase ligand-linker conjugate. It incorporates a cereblon ligand based on thalidomide and a polyethylene glycol linker component commonly utilized in proteolysis targeting chimera (PROTAC) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) involves several steps:
Formation of the Thalidomide-based Cereblon Ligand: Thalidomide is reacted with appropriate reagents to form the cereblon ligand.
Attachment of the Polyethylene Glycol Linker: The cereblon ligand is then conjugated with a polyethylene glycol linker through a series of reactions involving amide bond formation.
Final Conjugation: The resulting intermediate is further reacted with a terminal amine to form Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)
Industrial Production Methods
Industrial production of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Synthesis: Large quantities of the compound are synthesized in batches, with each step carefully monitored.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous testing to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amine and amide groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and amide functionalities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .
Scientific Research Applications
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of proteolysis targeting chimeras (PROTACs) for selective protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Utilized in the development of novel drug delivery systems and therapeutic agents
Mechanism of Action
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling cascades regulated by the degraded proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-PEG3-C2-NH2: Similar structure but with a different linker length.
Pomalidomide-PEG4-Ph-NH2: Contains a different ligand and linker combination.
Thalidomide-O-amido-PEG-C2-NH2: Another variant with a different linker configuration
Uniqueness
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) is unique due to its specific linker length and the presence of a terminal amine, which allows for versatile conjugation to various target proteins. This makes it particularly useful in the design and synthesis of PROTACs for targeted protein degradation .
Properties
Molecular Formula |
C21H28ClN5O7 |
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Molecular Weight |
497.9 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C21H27N5O7.ClH/c22-6-8-32-10-11-33-9-7-23-17(28)12-24-14-3-1-2-13-18(14)21(31)26(20(13)30)15-4-5-16(27)25-19(15)29;/h1-3,15,24H,4-12,22H2,(H,23,28)(H,25,27,29);1H |
InChI Key |
LWECJZAKFKGHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCN.Cl |
Origin of Product |
United States |
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